Cas no 2090434-02-7 (1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid)

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with a carboxylic acid functional group, offering unique steric and electronic properties due to its trifluoromethyl substitution. The compound's rigid cyclobutane backbone enhances conformational stability, while the electron-withdrawing trifluoromethyl group influences reactivity and acidity, making it valuable in medicinal chemistry and agrochemical applications. Its structural features are particularly useful in the design of bioactive molecules, where the combination of lipophilicity and metabolic stability is critical. The carboxylic acid moiety allows for further derivatization, enabling its use as a versatile intermediate in synthetic organic chemistry. This compound is typically employed in research settings for the development of novel pharmaceuticals and specialty chemicals.
1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid structure
2090434-02-7 structure
Product name:1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
CAS No:2090434-02-7
MF:C7H9F3O2
MW:182.140372991562
MDL:MFCD31537403
CID:4759428
PubChem ID:131581594

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
    • 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
    • MDL: MFCD31537403
    • Inchi: 1S/C7H9F3O2/c1-6(5(11)12)2-4(3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12)
    • InChI Key: JAEBVDZABUUSIX-UHFFFAOYSA-N
    • SMILES: FC(C1CC(C(=O)O)(C)C1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Topological Polar Surface Area: 37.3
  • XLogP3: 2

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1705-1G
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2090434-02-7 95%
1g
¥ 8,322.00 2023-04-07
eNovation Chemicals LLC
Y1104787-1g
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2090434-02-7 95%
1g
$2000 2024-07-23
Chemenu
CM389898-100mg
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2090434-02-7 95%+
100mg
$496 2023-01-19
Chemenu
CM389898-1g
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2090434-02-7 95%+
1g
$1242 2023-01-19
Chemenu
CM389898-250mg
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2090434-02-7 95%+
250mg
$745 2023-01-19
Enamine
EN300-22115457-0.1g
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
2090434-02-7 95%
0.1g
$410.0 2023-09-16
Enamine
EN300-22115457-5.0g
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
2090434-02-7 95%
5g
$3438.0 2023-05-31
Enamine
EN300-22115457-2.5g
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
2090434-02-7 95%
2.5g
$2324.0 2023-09-16
Enamine
EN300-22115457-0.25g
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
2090434-02-7 95%
0.25g
$586.0 2023-09-16
1PlusChem
1P01K9WX-250mg
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2090434-02-7 95%
250mg
$787.00 2023-12-19

Additional information on 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Recent Advances in the Application of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS: 2090434-02-7) in Chemical Biology and Pharmaceutical Research

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS: 2090434-02-7) has emerged as a promising scaffold in medicinal chemistry due to its unique structural features and physicochemical properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of small-molecule inhibitors targeting various disease pathways. The trifluoromethyl group and cyclobutane ring system contribute to enhanced metabolic stability and improved binding affinity, making this compound a valuable building block for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2090434-02-7 in the development of novel kinase inhibitors. Researchers successfully incorporated this scaffold into a series of compounds targeting the JAK-STAT signaling pathway, showing significant improvements in selectivity profiles compared to previous generations of inhibitors. The electron-withdrawing nature of the trifluoromethyl group was found to modulate the pKa of the carboxylic acid moiety, influencing both cellular permeability and target engagement.

In parallel developments, pharmaceutical companies have been exploring the use of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid as a core structure for CNS-targeted therapeutics. Its favorable physicochemical properties, including optimal logP and polar surface area, make it particularly suitable for crossing the blood-brain barrier. Recent patent applications (WO2023056123, US20230192645) describe derivatives of this compound showing promising activity in neurodegenerative disease models, with improved pharmacokinetic profiles over existing treatments.

Synthetic methodology advancements have also been reported for 2090434-02-7. A 2024 Nature Synthesis paper detailed an enantioselective route to this compound using asymmetric hydrogenation of cyclobutene precursors. This breakthrough enables access to both enantiomers with high optical purity, addressing a previous limitation in the field. The availability of both enantiomers has opened new avenues for structure-activity relationship studies, particularly in GPCR-targeted drug discovery programs.

From a safety and toxicology perspective, recent ADME studies have shown that 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid exhibits favorable metabolic stability across multiple species, with minimal formation of reactive metabolites. These findings, published in Drug Metabolism and Disposition (2023), support its continued development as a privileged structure in medicinal chemistry. However, researchers note that careful consideration of the carboxylic acid moiety's potential for drug-drug interactions through transporter proteins is warranted in clinical development.

Looking forward, the versatility of 2090434-02-7 continues to inspire innovation across multiple therapeutic areas. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation, development as a bioisostere for tert-butyl carboxylic acids, and exploration in radiopharmaceutical applications where the fluorine atoms can serve as labeling sites. The compound's unique combination of structural rigidity and synthetic accessibility positions it as a valuable tool for addressing current challenges in drug discovery.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2090434-02-7)1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
A1077934
Purity:99%
Quantity:1g
Price ($):1168.0